[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride
Description
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride is a hydrochloride salt of a substituted amine compound featuring a 1,3-dioxolane ring and a 4-methoxyphenyl moiety. This compound is structurally related to bioactive amines, particularly those targeting serotonin receptors, due to its aromatic and polar substituents . Its molecular formula is C₁₅H₂₂ClNO₃, with a molecular weight of 299.79 g/mol (calculated from evidence in ).
Properties
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2)17-10-13(18-14)9-15-8-11-4-6-12(16-3)7-5-11;/h4-7,13,15H,8-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGPUQVFRHNLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CNCC2=CC=C(C=C2)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₆H₁₄ClNO₂
- Molecular Weight : 167.63 g/mol
- CAS Number : 22195-47-7
Research indicates that compounds related to [(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride exhibit various biological activities, primarily through modulation of inflammatory pathways and neurobehavioral responses.
- Anti-inflammatory Effects : A study using Se-DMC (a related compound) demonstrated significant anti-inflammatory effects in a mouse model of rheumatoid arthritis induced by complete Freund's adjuvant (CFA). Se-DMC reduced paw edema and mechanical sensitivity, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Properties : The same study noted that Se-DMC reversed anxiety-like and depressive-like behaviors in mice subjected to CFA treatment. This suggests that the compound may have neuroprotective effects by modulating oxidative stress and inflammatory markers in the brain .
- Oxidative Stress Modulation : Se-DMC was shown to reduce levels of reactive species and restore antioxidant enzyme activity (superoxide dismutase) in affected tissues, highlighting its role in combating oxidative stress .
Case Study 1: Anti-Arthritic Activity
In a controlled study, male Swiss mice were treated with Se-DMC at a dosage of 5 mg/kg for 14 days. The results showed:
- Reduction in Paw Edema : Significant decrease in swelling compared to the control group.
- Behavioral Improvements : Reversal of anxiety and depressive behaviors was observed in behavioral tests such as the elevated plus-maze and tail suspension tests.
- Histopathological Findings : Examination revealed fewer dilated lymphatic vessels and reduced inflammatory cell infiltration in treated mice compared to controls .
Case Study 2: Solvent Development
A separate investigation into a derivative compound, methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, highlighted its potential as a bio-based solvent. The study emphasized the importance of assessing toxicity and functional proficiency when developing new solvents for industrial applications .
Table of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for 25T-NBOMe and 2C-D, involving alkylation or reductive amination of pre-functionalized intermediates .
- Pharmacological Potential: While direct activity data are unavailable, structural analogs suggest possible applications in neurodegenerative or psychiatric disorders due to amine-based CNS activity .
- Safety Profile : The absence of sulfur (cf. 25T-NBOH’s methylthio group) may reduce toxicity risks associated with thioether metabolism .
Preparation Methods
Industrial Preparation of 2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane
The industrial synthesis involves three main steps:
Esterification: Glycerol and a carboxylic acid are reacted under acid catalysis (e.g., methanesulfonic acid, p-toluenesulfonic acid) at 90–150 °C for 0.5 to 4 hours to form a hydrophobic intermediate carboxylic acid glycerol monopropyl ester.
Ketal Cyclization: The ester intermediate reacts with acetone under acid catalysis at 20–50 °C for 0.5 to 3 hours to form a cyclized dioxolane intermediate.
Hydrolysis: The cyclized intermediate undergoes hydrolysis under basic conditions (32% NaOH at 60 °C for 30 minutes), followed by acid neutralization and phase separation to yield 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane with ~98.5% purity and high yield (~96%).
Conversion to 2,2-Dimethyl-1,3-dioxolan-4-ylmethanamine
The hydroxymethyl dioxolane is converted to the corresponding amine via multi-step synthetic routes documented in literature:
Key Reaction: The hydroxyl group can be transformed into an amine functionality through substitution reactions involving intermediates like halides or azides or via Mitsunobu-type reactions.
Example Synthesis: Using triphenylphosphine and diethylazodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–20 °C for 12–20 hours, followed by hydrazine-mediated reduction or substitution, yields the (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine in moderate yields (~31–60%).
The amine product is often isolated as a free base before salt formation.
Formation of the Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethereal HCl or in an aqueous medium:
The reaction is straightforward: the amine is dissolved in a suitable solvent, and HCl gas or hydrochloric acid solution is introduced to precipitate the hydrochloride salt.
The salt is isolated by filtration or crystallization and dried under vacuum.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
Catalyst Selection: Acid catalysts such as methanesulfonic acid and p-toluenesulfonic acid are preferred for esterification and ketalization due to their strong acidity and ease of removal.
Solvent-Free and Green Methods: Some patents suggest solvent-free or green synthesis approaches for dioxolane derivatives to improve environmental profiles, though these are less common for the complex amine hydrochloride derivative.
Stereochemistry: The (4S)-configuration of the dioxolane ring is maintained throughout synthesis, which is critical for biological activity and purity.
Purification: Silica gel chromatography and recrystallization are standard for isolating intermediates and final products with high purity.
Yields: Stepwise yields vary, with the amination step often being the limiting factor due to multiple reaction steps and purification losses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. Key intermediates include (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol and halogenated precursors (e.g., 1,5-dibromopentane) . Chiral purity is critical, as evidenced by the use of (4S)-configured dioxolane derivatives in related compounds . Purification via recrystallization or chromatography under anhydrous conditions (e.g., using LiAlH₄ as a reducing agent) is recommended to avoid hydrolysis of the dioxolane ring . HPLC analysis (e.g., retention time 1.50 minutes under QC-SMD-TFA05 conditions) ensures purity validation .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use LC-MS (m/z 755 [M+H]+ observed in analogous structures ) and NMR (¹H/¹³C) to confirm stereochemistry and functional groups. For chiral verification, compare retention times with enantiopure standards (e.g., (4S)-2,2-dimethyl-1,3-dioxolan-4-yl derivatives) . X-ray crystallography, as applied to related hydrazides , may resolve ambiguous configurations.
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The dioxolane ring is sensitive to acidic/basic hydrolysis. Store at 2–8°C in anhydrous environments (e.g., desiccated cabinets). Stability studies should monitor degradation via HPLC under accelerated conditions (40°C/75% RH) . Related esters (e.g., (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate) show thermal stability up to 80.9°C, suggesting similar behavior for the target compound .
Advanced Research Questions
Q. How does the substitution pattern on the dioxolane ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal that 2,2-dimethyl groups enhance metabolic stability by hindering ring-opening . Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to assess effects on receptor binding, as demonstrated in amidine derivatives . Computational modeling (DFT) can predict electronic effects .
Q. What strategies are effective for incorporating this compound into polymer matrices for controlled-release applications?
- Methodological Answer : Copolymerization with styrene or 2-vinylpyridine via radical initiation achieves tunable release kinetics . Reactivity ratios (e.g., r₁ = 0.85 for dioxolane-methyl acrylate) guide monomer feed ratios . Post-polymerization functionalization (e.g., quaternization of amine groups) enhances solubility .
Q. How can enantioselective synthesis of this compound be optimized for pharmacological studies?
- Methodological Answer : Use chiral auxiliaries like (4S)-2,2-dimethyl-1,3-dioxolan-4-carbaldehyde or enzymatic resolution (e.g., lipase-mediated acyl transfer). Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee in related amines . Monitor chiral purity via polarimetry or chiral HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
